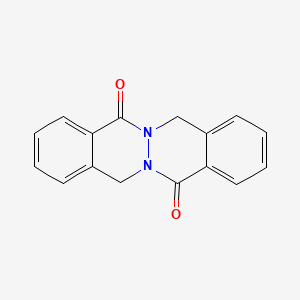
Diftalone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diftalon, auch bekannt als Aladion, ist ein nicht-steroidales Antirheumatikum. Es ist ein niedermolekulares Medikament mit der Summenformel C16H12N2O2. Diftalon wurde auf seine entzündungshemmenden Eigenschaften untersucht und hat sich als vielversprechend für die Behandlung entzündlicher Erkrankungen wie rheumatoider Arthritis erwiesen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Diftalon beinhaltet die Reaktion von Phthalsäureanhydrid mit Hydrazin, um Phthalazin-1,4-dion zu bilden. Dieser Zwischenstoff wird dann weiteren Reaktionen unterzogen, um Diftalon zu erzeugen. Die Reaktionsbedingungen umfassen typischerweise das Erhitzen der Reaktanten in einem geeigneten Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen .
Industrielle Produktionsverfahren
Die industrielle Produktion von Diftalon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und eine präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung automatisierter Systeme zur Überwachung und Steuerung der Reaktionsparameter ist in industriellen Umgebungen üblich .
Chemische Reaktionsanalyse
Arten von Reaktionen
Diftalon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diftalon kann zu entsprechenden Chinonen oxidiert werden.
Reduktion: Die Reduktion von Diftalon kann zur Bildung von Dihydroderivaten führen.
Substitution: Diftalon kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Elektrophile Substitutionsreaktionen können mit Reagenzien wie Brom oder Chlor unter sauren Bedingungen durchgeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinone
Reduktion: Dihydroderivate
Substitution: Halogenierte Derivate
Wissenschaftliche Forschungsanwendungen
Diftalon wurde ausgiebig auf seine entzündungshemmenden Eigenschaften untersucht. Es hat sich als vielversprechend für die Behandlung entzündlicher Erkrankungen wie rheumatoider Arthritis erwiesen. Darüber hinaus wurde Diftalon auf seine Auswirkungen auf die Enzyminduktion und seine potenzielle krebserregende Aktivität untersucht. Studien haben gezeigt, dass Diftalon hepatische Mikrosomenenzyme induzieren kann und in Tiermodellen mit hepatozellulären Tumoren in Verbindung gebracht wurde .
Wirkmechanismus
Diftalon entfaltet seine entzündungshemmenden Wirkungen durch Hemmung der Aktivität von Cyclooxygenase-Enzymen, die an der Synthese von Prostaglandinen beteiligt sind. Prostaglandine sind Mediatoren der Entzündung, und ihre Hemmung führt zu einer Verringerung von Entzündungen und Schmerzen. Diftalon beeinflusst auch andere molekulare Ziele und Signalwege, die an der Entzündungsreaktion beteiligt sind .
Analyse Chemischer Reaktionen
Types of Reactions
Diftalone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Diftalone has been extensively studied for its anti-inflammatory properties. It has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been investigated for its effects on enzyme induction and its potential carcinogenic activity. Studies have shown that this compound can induce hepatic microsomal enzymes and has been associated with hepatocellular tumors in animal models .
Wirkmechanismus
Diftalone exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, and their inhibition leads to a reduction in inflammation and pain. This compound also affects other molecular targets and pathways involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Diftalon ähnelt anderen nicht-steroidalen Antirheumatika wie Phenylbutazon. Diftalon hat ein anderes Profil in Bezug auf die Enzyminduktion und die potenzielle krebserregende Aktivität gezeigt. Im Gegensatz zu Phenylbutazon wurde Diftalon in Tiermodellen mit hepatozellulären Tumoren in Verbindung gebracht. Andere ähnliche Verbindungen umfassen Indomethacin und Phenacetin, die ebenfalls entzündungshemmende Eigenschaften aufweisen, sich aber in ihrer Absorption und ihrem Stoffwechselprofil unterscheiden .
Eigenschaften
CAS-Nummer |
21626-89-1 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-13-7-3-1-5-11(13)9-17-16(20)14-8-4-2-6-12(14)10-18(15)17/h1-8H,9-10H2 |
InChI-Schlüssel |
CXSJGNHRBWJXEA-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=CC=C4C3 |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=CC=C4C3 |
Aussehen |
Solid powder |
| 21626-89-1 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
aladione diftalone L 5418 phthalazino-(2,3-b)-phthalazine-5,12(7H,14H)-dione |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



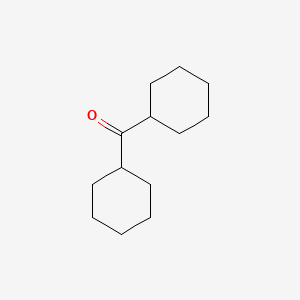

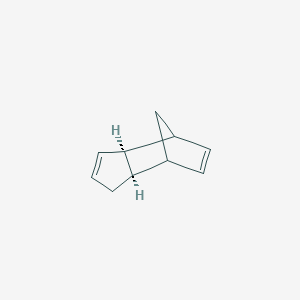


![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)
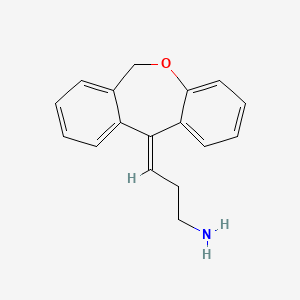


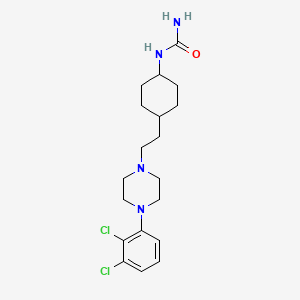

![2-[5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;perchlorate](/img/structure/B1670508.png)

